6-Ethyl-2-imino-2H-1-benzopyran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethyl-2-imino-2H-1-benzopyran-3-carboxamide is a chemical compound that belongs to the class of 2-imino-2H-1-benzopyrans. These compounds are known for their versatile applications in heterocyclic synthesis and their potential pharmacological properties . The compound’s structure includes a benzopyran backbone, which is a common feature in many biologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2-imino-2H-1-benzopyran-3-carboxamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction conditions can vary, but common methods include:
Neat Methods: Stirring the reactants without solvent at room temperature.
Steam Bath: Stirring the reactants at 70°C for several hours.
Fusion: Conducting the reaction without solvent at high temperatures.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethyl-2-imino-2H-1-benzopyran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
6-Ethyl-2-imino-2H-1-benzopyran-3-carboxamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Ethyl-2-imino-2H-1-benzopyran-3-carboxamide involves its interaction with various molecular targets and pathways. The compound’s imino group can participate in nucleophilic attacks, leading to the formation of various intermediates and products . These interactions can modulate biological pathways, contributing to its observed pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Imino-2H-1-benzopyran-3-carboxamide
- 2-Imino-3-(1H-benzoimidazol-2-yl)-2H-1-benzopyran
- 2-Imino-4-methyl-2H-1-benzopyran-3-carbonitrile
Uniqueness
6-Ethyl-2-imino-2H-1-benzopyran-3-carboxamide is unique due to its specific ethyl substitution at the 6th position, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s interaction with molecular targets, potentially leading to distinct pharmacological properties .
Eigenschaften
CAS-Nummer |
919092-00-5 |
---|---|
Molekularformel |
C12H12N2O2 |
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
6-ethyl-2-iminochromene-3-carboxamide |
InChI |
InChI=1S/C12H12N2O2/c1-2-7-3-4-10-8(5-7)6-9(11(13)15)12(14)16-10/h3-6,14H,2H2,1H3,(H2,13,15) |
InChI-Schlüssel |
OJHUNCBMHDHPPP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1)OC(=N)C(=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.